Setipiprant

Catalog No.
S543046
CAS No.
866460-33-5
M.F
C24H19FN2O3
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Setipiprant

CAS Number

866460-33-5

Product Name

Setipiprant

IUPAC Name

2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29)

InChI Key

IHAXLPDVOWLUOS-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54

solubility

Soluble in DMSO, not in water

Synonyms

ACT-129968; ACT 129968; ACT129968; KYTH-105; KYTH105; KYTH 105; Setipiprant

Canonical SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54

The exact mass of the compound Setipiprant is 402.13797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Allergic Rhinitis

Hair Growth

Setipiprant is an investigational drug primarily developed for the treatment of asthma and androgenetic alopecia (commonly known as male pattern baldness). It functions as a selective antagonist of the prostaglandin D2 receptor 2, also referred to as the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2). This compound was initially developed by Actelion and is currently being advanced by Allergan for its potential applications in hair loss treatments and allergic conditions .

Chemical Properties

  • Chemical Formula: C₁₈H₁₉FN₂O₃
  • Molar Mass: 402.425 g/mol
  • IUPAC Name: 2-[8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid .

Setipiprant's mechanism of action revolves around its antagonism of the DP2 receptor. PGD2, a lipid mediator, binds to DP2, triggering various inflammatory responses in allergic conditions like asthma []. By blocking this interaction, Setipiprant has the potential to dampen inflammatory processes.

In the context of hair loss, the mechanism is less clear. Research suggests that PGD2 might play a role in hair follicle miniaturization, a hallmark of male pattern baldness []. Blocking this pathway with Setipiprant might theoretically promote hair growth.

Setipiprant primarily engages in receptor antagonism rather than undergoing extensive chemical transformations. Its mechanism of action involves blocking the binding of prostaglandin D2 to the CRTH2 receptor. This action prevents the downstream signaling that leads to inflammatory responses associated with allergic conditions. Notably, setipiprant does not inhibit cyclooxygenase enzymes significantly, which are responsible for prostaglandin synthesis .

Setipiprant exhibits potent antagonistic activity against the CRTH2 receptor with a dissociation constant of approximately 6 nM. This receptor is involved in mediating immune responses and inflammation. By inhibiting this receptor, setipiprant can potentially reduce eosinophil activation and cytokine release (such as interleukins 4, 5, and 13) that contribute to asthma and other allergic conditions .

In clinical trials for androgenetic alopecia, setipiprant was found to be safe but did not demonstrate significant efficacy compared to placebo in promoting hair growth .

  • Formation of Naphthalene Derivative: Synthesis begins with a naphthalene scaffold.
  • Introduction of Fluorine Atom: A fluorination step introduces the fluorine atom at a specific position on the naphthalene ring.
  • Pyridoindole Formation: The construction of the pyridoindole moiety is achieved through cyclization reactions.
  • Final Coupling: The final step involves coupling with acetic acid derivatives to yield setipiprant .

Setipiprant belongs to a class of compounds known as CRTH2 antagonists and shares similarities with several other drugs targeting similar pathways:

Compound NameMechanism of ActionUnique Features
RamatrobanDual antagonist of CRTH2 and thromboxane receptorsSelective antagonist affecting both pathways
FevipiprantCRTH2 antagonistDeveloped specifically for asthma
OlopatidineAntihistamine with CRTH2 antagonismPrimarily used for allergic conjunctivitis
LatanoprostProstaglandin analogPromotes hair growth via different mechanisms

Setipiprant's unique feature lies in its selective antagonism of the CRTH2 receptor without significant inhibition of thromboxane receptors or cyclooxygenases, distinguishing it from other compounds that may act on multiple targets .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

402.13797063 g/mol

Monoisotopic Mass

402.13797063 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BHF20LA2GM

Wikipedia

Setipiprant

Dates

Last modified: 08-15-2023
1: Risch P, Pfeifer T, Segrestaa J, Fretz H, Pothier J. Verification of the Major Metabolic Oxidation Path for the Naphthoyl Group in Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTh2) Antagonist 2-(2-(1-Naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid (Setipiprant/ACT-129968). J Med Chem. 2015 Oct 2. [Epub ahead of print] PubMed PMID: 26398218.
2: Gehin M, Sidharta PN, Gnerre C, Treiber A, Halabi A, Dingemanse J. Pharmacokinetic interactions between simvastatin and setipiprant, a CRTH2 antagonist. Eur J Clin Pharmacol. 2015 Jan;71(1):15-23. doi: 10.1007/s00228-014-1767-x. Epub 2014 Oct 18. PubMed PMID: 25323804.
3: Diamant Z, Sidharta PN, Singh D, O'Connor BJ, Zuiker R, Leaker BR, Silkey M, Dingemanse J. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics. Clin Exp Allergy. 2014 Aug;44(8):1044-52. doi: 10.1111/cea.12357. PubMed PMID: 24964348.
4: Sidharta PN, Diamant Z, Dingemanse J. Single- and multiple-dose tolerability and pharmacokinetics of the CRTH2 antagonist setipiprant in healthy male subjects. Fundam Clin Pharmacol. 2014 Dec;28(6):690-9. doi: 10.1111/fcp.12079. Epub 2014 May 11. PubMed PMID: 24734908.
5: Hoch M, Wank J, Kluge I, Wagner-Redeker W, Dingemanse J. Disposition and metabolism of setipiprant, a selective oral CRTH2 antagonist, in humans. Drugs R D. 2013 Dec;13(4):253-69. doi: 10.1007/s40268-013-0031-7. PubMed PMID: 24214422; PubMed Central PMCID: PMC3851755.
6: Baldoni D, Mackie A, Gutierrez M, Theodor R, Dingemanse J. Setipiprant, a selective oral antagonist of human CRTH2: relative bioavailability of a capsule and a tablet formulation in healthy female and male subjects. Clin Ther. 2013 Nov;35(11):1842-8. doi: 10.1016/j.clinthera.2013.09.003. Epub 2013 Oct 4. PubMed PMID: 24095247.
7: Norman P. Update on the status of DP2 receptor antagonists; from proof of concept through clinical failures to promising new drugs. Expert Opin Investig Drugs. 2014 Jan;23(1):55-66. doi: 10.1517/13543784.2013.839658. Epub 2013 Sep 27. Review. PubMed PMID: 24073896.
8: Fretz H, Valdenaire A, Pothier J, Hilpert K, Gnerre C, Peter O, Leroy X, Riederer MA. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist. J Med Chem. 2013 Jun 27;56(12):4899-911. doi: 10.1021/jm400122f. Epub 2013 Jun 13. PubMed PMID: 23721423.

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